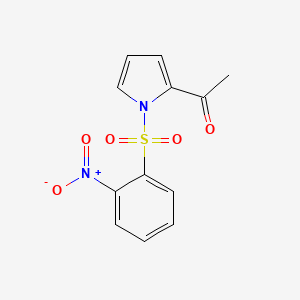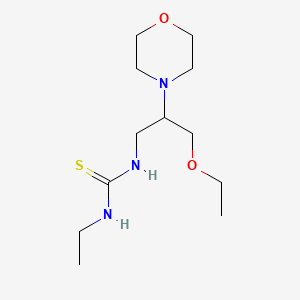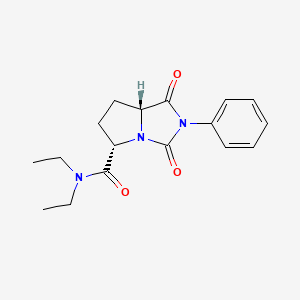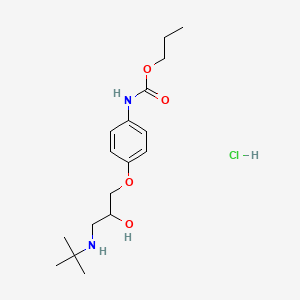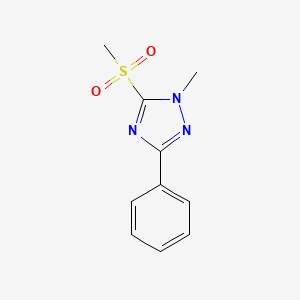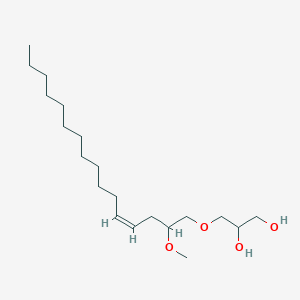
1-O-(2-Methoxy-4-hexadecenyl)glycerol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-O-(2-Methoxy-4-hexadecenyl)glycerol is a glycerol derivative known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a methoxy group and a hexadecenyl chain attached to the glycerol backbone. It has been studied for its role in biological systems and its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-(2-Methoxy-4-hexadecenyl)glycerol typically involves the alkylation of glycerol with a suitable alkylating agent. One common method includes the reaction of glycerol with 2-methoxy-4-hexadecenyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
1-O-(2-Methoxy-4-hexadecenyl)glycerol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the hexadecenyl chain to a single bond.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce saturated glycerol derivatives.
科学的研究の応用
1-O-(2-Methoxy-4-hexadecenyl)glycerol has been explored for its applications in various scientific fields:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its role in cellular signaling and metabolism.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory agent and in cancer treatment.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties.
作用機序
The mechanism of action of 1-O-(2-Methoxy-4-hexadecenyl)glycerol involves its interaction with specific molecular targets and pathways. It can modulate cellular signaling pathways by acting on membrane receptors and enzymes. The compound’s effects on lipid metabolism and inflammatory responses are of particular interest in medical research.
類似化合物との比較
Similar Compounds
1-O-(2-Methoxy-4-heptadecenyl)glycerol: Similar in structure but with a heptadecenyl chain.
1-O-(2-Methoxy-4-octadecenyl)glycerol: Contains an octadecenyl chain instead of hexadecenyl.
Uniqueness
1-O-(2-Methoxy-4-hexadecenyl)glycerol is unique due to its specific chain length and the presence of a methoxy group, which confer distinct physicochemical properties and biological activities. Its specific interactions with cellular components make it a valuable compound for targeted research and applications.
特性
CAS番号 |
16725-33-0 |
|---|---|
分子式 |
C20H40O4 |
分子量 |
344.5 g/mol |
IUPAC名 |
3-[(Z)-2-methoxyhexadec-4-enoxy]propane-1,2-diol |
InChI |
InChI=1S/C20H40O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20(23-2)18-24-17-19(22)16-21/h13-14,19-22H,3-12,15-18H2,1-2H3/b14-13- |
InChIキー |
VFDINTHTYMZZND-YPKPFQOOSA-N |
異性体SMILES |
CCCCCCCCCCC/C=C\CC(COCC(CO)O)OC |
正規SMILES |
CCCCCCCCCCCC=CCC(COCC(CO)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


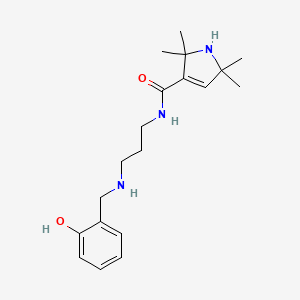
![Octahydrodimethyl-2,5-methano-2H-indeno[1,2-B]oxirene](/img/structure/B12711004.png)

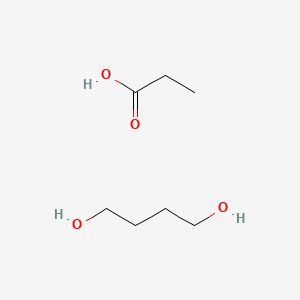
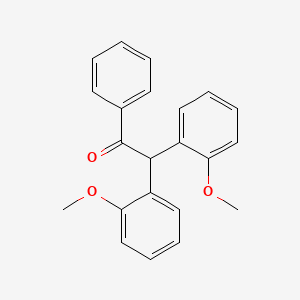
![2,6-dimethyl-3-nitro-N-[2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]pyridin-4-amine;trihydrochloride](/img/structure/B12711020.png)


